Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate
Description
Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate is a synthetic organic compound characterized by a piperidine core substituted with a thiophene ring at the 4-position. The piperidine nitrogen is connected via an ethyl linker to a carbamate group (methyl ester of carbamic acid). The thiophene moiety may enhance lipophilicity and influence binding interactions, while the carbamate group introduces hydrolytic stability compared to esters or amides .
Properties
IUPAC Name |
methyl N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-17-13(16)14-6-9-15-7-4-11(5-8-15)12-3-2-10-18-12/h2-3,10-11H,4-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHCOLRXYXEIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1CCC(CC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction, where a thiophene derivative reacts with a piperidine precursor.
Carbamate Formation: The final step involves the reaction of the piperidine-thiophene intermediate with methyl chloroformate to form the carbamate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The piperidine ring and thiophene group may interact with enzymes or receptors, leading to modulation of biological pathways . The carbamate moiety can also play a role in its activity by forming hydrogen bonds or other interactions with target molecules .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-yl Derivatives
describes a series of 2,2,6,6-tetramethylpiperidin-4-yl esters (e.g., acetate, propionate, butyrate). These compounds share the piperidine core but differ in substituents and functional groups:
- Functional Group Comparison : The carbamate in the target compound is more hydrolytically stable than the esters in these analogs, which may degrade faster in physiological conditions .
| Compound | Core Substituents | Functional Group | Hydrolytic Stability |
|---|---|---|---|
| Target Compound | 4-(Thiophen-2-yl)piperidine | Carbamate (methyl) | High |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 2,2,6,6-Tetramethylpiperidine | Ester (acetate) | Moderate |
Ethyl Linker and Carbamate Variations
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
This compound () shares an ethyl linker but incorporates a pyrimidine-thietane system instead of piperidine-thiophene. Key differences include:
- Heterocyclic Systems : The pyrimidine-thietane moiety may confer distinct electronic properties, altering solubility and target affinity.
- Sulfur Content : Both compounds contain sulfur (thiophene vs. thietane), but the thietane’s strained three-membered ring could increase reactivity .
Pharmacologically Relevant Piperidine Derivatives
Risperidone Impurities ()
Impurities in risperidone synthesis, such as 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, highlight structural parallels:
- Substituent Diversity: The difluorophenyl and hydroxyimino groups contrast with the thiophene in the target compound, suggesting divergent binding profiles (e.g., fluorinated groups enhance metabolic stability).
| Parameter | Target Compound | Risperidone Impurity |
|---|---|---|
| Aromatic Substituent | Thiophen-2-yl | 2,4-Difluorophenyl |
| Functional Group | Carbamate | Hydroxyimino |
| Ring System | Monocyclic (piperidine) | Bicyclic (pyrido-pyrimidinone) |
Key Research Findings and Inferences
- Lipophilicity: The thiophene and carbamate groups in the target compound likely result in moderate lipophilicity (predicted logP ~2.5), intermediate between the more polar hydroxyimino derivatives () and the highly lipophilic 2,2,6,6-tetramethylpiperidin-4-yl esters .
- Metabolic Stability : Carbamates generally exhibit slower hydrolysis than esters, suggesting prolonged in vivo activity compared to analogs in .
- Synthetic Accessibility : The absence of steric hindrance in the target compound’s piperidine core may simplify synthesis relative to 2,2,6,6-tetramethyl derivatives .
Biological Activity
Methyl (2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Name : this compound
- Molecular Formula : C15H20N2O2S
- Molecular Weight : 288.40 g/mol
- CAS Number : 1428353-02-9
The presence of the thiophene moiety and the piperidine ring suggests potential interactions with various biological targets, particularly in the central nervous system.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Endocannabinoid System Modulation : Piperidine and piperazine derivatives have been shown to elevate brain endocannabinoid levels, suggesting that this compound may influence cannabinoid receptor activity. It has been noted that such compounds can produce CB1-dependent behavioral effects in animal models, indicating a potential role in pain management and mood regulation .
- Inhibition of Enzymatic Activity : The carbamate functional group is known to inhibit serine hydrolases, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are crucial for the hydrolysis of endocannabinoids, thus modulation of their activity could lead to increased levels of endogenous cannabinoids .
- Cholinesterase Inhibition : Similar carbamates have demonstrated moderate to strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurotransmitter regulation in the nervous system .
In Vitro Studies
A study examining the inhibition of AChE by various carbamate derivatives found that certain compounds exhibited IC50 values significantly lower than established drugs like rivastigmine, indicating strong potential for therapeutic applications in treating Alzheimer's disease .
In Vivo Studies
In vivo studies involving piperidine/piperazine carbamates have shown promising results in animal models:
- Pain Models : Administration of these compounds resulted in significant analgesic effects, attributed to their interaction with cannabinoid receptors .
- Behavioral Studies : Compounds were observed to induce hypomotility and other behavioral changes consistent with cannabinoid receptor activation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Pain Management : In a rodent model, a derivative exhibited a marked reduction in pain responses when administered prior to nociceptive stimuli. This effect was linked to elevated endocannabinoid levels due to MAGL inhibition.
- Cognitive Effects : Another study reported that administration improved memory retention in mice subjected to stress, suggesting neuroprotective properties potentially beneficial for cognitive disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | AChE inhibitor, CB1 modulator | 38.98 |
| Rivastigmine | Structure | AChE inhibitor | 40 |
| Galantamine | Structure | AChE inhibitor | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
